3-CHLORO-N-[4-(3-CHLOROADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]BENZAMIDE
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Overview
Description
N-4-(3-chloroadamantanyl)(1,3-thiazol-2-yl)carboxamide is a complex organic compound featuring a thiazole ring, an adamantane derivative, and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The adamantane derivative can be introduced via a Friedel-Crafts alkylation reaction, and the chlorophenyl group can be attached through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
N-4-(3-chloroadamantanyl)(1,3-thiazol-2-yl)carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-4-(3-chloroadamantanyl)(1,3-thiazol-2-yl)carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-4-(3-chloroadamantanyl)(1,3-thiazol-2-yl)carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes, inhibiting their activity, while the adamantane moiety can enhance the compound’s stability and bioavailability . The chlorophenyl group can further modulate the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-N’-(4-methyl-1,3-thiazol-2-yl)urea
- 4-{[(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-N-(1,3-thiazol-2-yl)benzamide
Uniqueness
N-4-(3-chloroadamantanyl)(1,3-thiazol-2-yl)carboxamide is unique due to the presence of the adamantane moiety, which imparts increased stability and bioavailability compared to other similar compounds. Additionally, the combination of the thiazole ring and the chlorophenyl group provides a unique set of biological activities .
Properties
IUPAC Name |
3-chloro-N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2OS/c21-15-3-1-2-14(5-15)17(25)24-18-23-16(10-26-18)19-6-12-4-13(7-19)9-20(22,8-12)11-19/h1-3,5,10,12-13H,4,6-9,11H2,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGNQCSYWFZNFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)C4=CSC(=N4)NC(=O)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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